3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Description
This compound features a benzamide core linked to a 2-methyl-1,3-benzothiazol-6-yl group and a 4-methoxybenzenesulfonamido substituent. The benzothiazole moiety is known for its role in enhancing binding affinity to biological targets, while the sulfonamido group contributes to hydrogen bonding and solubility.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-14-23-20-11-6-16(13-21(20)30-14)24-22(26)15-4-3-5-17(12-15)25-31(27,28)19-9-7-18(29-2)8-10-19/h3-13,25H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFQXPSLYWSVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a novel benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C16H17N3O3S2
- Molecular Weight: 367.45 g/mol
- IUPAC Name: 3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Biological Activity Overview
Recent studies have explored the biological activity of benzothiazole derivatives, highlighting their potential in anticancer and anti-inflammatory applications. The compound has shown promising results in various assays.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. Research indicates that it may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Case Studies :
- In vitro studies demonstrated significant inhibition of proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations ranging from 1 to 4 μM. The compound induced apoptosis and cell cycle arrest similar to established anticancer agents .
- A comparative analysis with other benzothiazole derivatives revealed that modifications to the benzothiazole nucleus enhance anticancer activity, emphasizing the significance of structural optimization in drug design .
Anti-inflammatory Activity
- Inhibition of Cytokines : The compound has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in inflammatory conditions .
- Cell Migration : Studies indicate a reduction in the migration capability of inflammatory cells, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
Data Tables
| Biological Activity | Cell Line | Concentration (μM) | Observed Effect |
|---|---|---|---|
| Anticancer | A431 | 1, 2, 4 | Inhibition of proliferation, apoptosis induction |
| Anticancer | A549 | 1, 2, 4 | Cell cycle arrest |
| Anti-inflammatory | N/A | N/A | Decreased IL-6 and TNF-α levels |
Research Findings
Several key findings have emerged from the research on this compound:
- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a critical aspect for therapeutic agents.
- Synergistic Effects : When combined with other chemotherapeutic agents, there is potential for enhanced efficacy against resistant cancer cell lines.
- Structure-Activity Relationship (SAR) : Modifications to the benzothiazole moiety can significantly alter biological activity, providing a pathway for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
C920-1611 (ChemDiv): Structural divergence includes a sulfonylamino acetamide group instead of a benzamide. Exhibits moderate MMP inhibitory activity (IC50 ±30 μM), though its lack of similarity to known MMP inhibitors suggests a unique binding mechanism .
The trifluoropropoxy group may improve target selectivity .
However, steric hindrance could reduce binding efficiency .
Cyclohexanecarboxamide Analogue :
- Replacement of benzamide with cyclohexanecarboxamide introduces greater hydrophobicity, which may affect membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Considerations
- Sulfonamido vs. Sulfonylamino Groups: The target compound’s benzenesulfonamido group () offers a balance between hydrogen bonding and steric bulk, whereas C920-1611’s sulfonylamino acetamide () introduces conformational flexibility.
- Substituent Effects : Fluorine in the triazolo-pyridine derivative () enhances electronegativity and bioavailability, while nitro groups in other derivatives () may increase reactivity and metabolic instability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
